molecular formula C15H18Cl2N2O2 B4735483 N'-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide

N'-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide

Cat. No.: B4735483
M. Wt: 329.2 g/mol
InChI Key: PBTISBWOJXGXBO-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide is an organic compound known for its unique chemical structure and properties This compound features a cyclohexyl group and a dichlorophenylmethyl group attached to an oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide typically involves the reaction of cyclohexylamine with 2,4-dichlorobenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride to form the oxamide structure. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Base: Triethylamine or pyridine.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]thiourea
  • N’-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]urea
  • N’-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]carbamate

Uniqueness

N’-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide is unique due to its oxamide backbone, which imparts distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

N'-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c16-11-7-6-10(13(17)8-11)9-18-14(20)15(21)19-12-4-2-1-3-5-12/h6-8,12H,1-5,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTISBWOJXGXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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